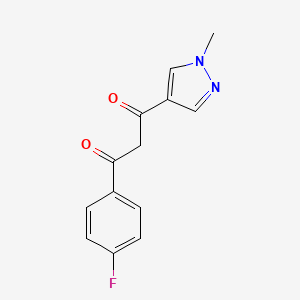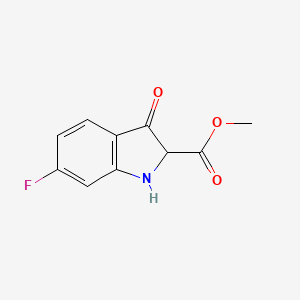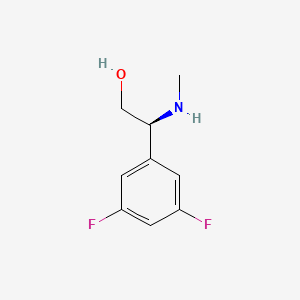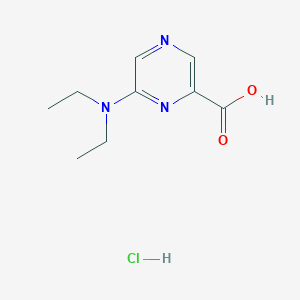
(S)-Methyl 3-amino-2-methylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Methyl 3-amino-2-methylpropanoate is a chiral amino acid derivative with the molecular formula C5H11NO2. It is an important intermediate in the synthesis of various pharmaceuticals and fine chemicals. This compound is known for its role in enzymatic reactions, particularly those involving transaminases.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 3-amino-2-methylpropanoate typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as (S)-2-methylpropanoic acid.
Amidation: The carboxylic acid group of (S)-2-methylpropanoic acid is converted to an amide using reagents like thionyl chloride (SOCl2) and ammonia (NH3).
Reduction: The amide is then reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Esterification: The final step involves esterification of the amine with methanol (CH3OH) in the presence of an acid catalyst like sulfuric acid (H2SO4) to yield this compound.
Industrial Production Methods
Industrial production of this compound often employs biocatalytic processes using transaminase enzymes. These enzymes catalyze the transfer of an amino group from an amino donor to a keto acid, resulting in the formation of the desired amino acid derivative. This method is preferred due to its high enantioselectivity and environmentally friendly nature.
化学反応の分析
Types of Reactions
(S)-Methyl 3-amino-2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form the corresponding imine or nitrile.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as acyl chlorides or anhydrides are used in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of amides or other substituted derivatives.
科学的研究の応用
(S)-Methyl 3-amino-2-methylpropanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a substrate for studying enzyme kinetics and mechanisms, particularly transaminases.
Medicine: It is an intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.
Industry: It is used in the production of fine chemicals and as a chiral auxiliary in asymmetric synthesis.
作用機序
The mechanism of action of (S)-Methyl 3-amino-2-methylpropanoate involves its role as a substrate for transaminase enzymes. These enzymes catalyze the transfer of an amino group from the compound to a keto acid, resulting in the formation of a new amino acid and a new keto acid. The molecular targets include the active sites of transaminase enzymes, where the compound binds and undergoes the transamination reaction.
類似化合物との比較
Similar Compounds
®-Methyl 3-amino-2-methylpropanoate: The enantiomer of (S)-Methyl 3-amino-2-methylpropanoate with similar chemical properties but different biological activity.
(S)-3-Amino-2-methylpropanoic acid: The non-esterified form of the compound, which has different solubility and reactivity.
(S)-Methyl 2-amino-3-methylbutanoate: A structurally similar compound with an additional methyl group, leading to different steric and electronic effects.
Uniqueness
This compound is unique due to its specific chiral configuration and its role as a substrate for transaminase enzymes. Its high enantioselectivity and versatility in chemical reactions make it a valuable compound in various fields of research and industry.
特性
分子式 |
C5H11NO2 |
|---|---|
分子量 |
117.15 g/mol |
IUPAC名 |
methyl (2S)-3-amino-2-methylpropanoate |
InChI |
InChI=1S/C5H11NO2/c1-4(3-6)5(7)8-2/h4H,3,6H2,1-2H3/t4-/m0/s1 |
InChIキー |
BXGDNKQFNQZCLG-BYPYZUCNSA-N |
異性体SMILES |
C[C@@H](CN)C(=O)OC |
正規SMILES |
CC(CN)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2-(Trifluoromethyl)-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B12964490.png)
![Methyl 10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate 5,5-dioxide](/img/structure/B12964501.png)



![Cobalt(2+);2-[2-[(2-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate;hydrate](/img/structure/B12964524.png)
